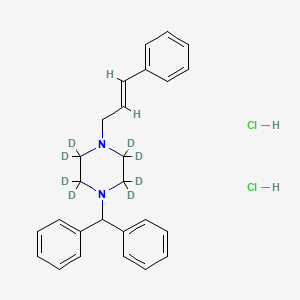
O-(2-(4-methylpiperazin-1-yl)ethyl)hydroxylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(2-(4-methylpiperazin-1-yl)ethyl)hydroxylaminehydrochloride is a chemical compound with the molecular formula C7H18ClN3O and a molecular weight of 195.69 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of O-(2-(4-methylpiperazin-1-yl)ethyl)hydroxylaminehydrochloride involves several steps. One common synthetic route includes the reaction of 4-methylpiperazine with ethylene oxide to form 2-(4-methylpiperazin-1-yl)ethanol. This intermediate is then reacted with hydroxylamine to produce O-(2-(4-methylpiperazin-1-yl)ethyl)hydroxylamine. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .
Analyse Chemischer Reaktionen
O-(2-(4-methylpiperazin-1-yl)ethyl)hydroxylaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
O-(2-(4-methylpiperazin-1-yl)ethyl)hydroxylaminehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of O-(2-(4-methylpiperazin-1-yl)ethyl)hydroxylaminehydrochloride involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This interaction can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
O-(2-(4-methylpiperazin-1-yl)ethyl)hydroxylaminehydrochloride can be compared with other similar compounds, such as:
O-(2-(4-methylpiperazin-1-yl)ethyl)hydroxylamine: The non-hydrochloride form of the compound.
N-(2-(4-methylpiperazin-1-yl)ethyl)hydroxylamine: A similar compound with a different substitution pattern.
4-methylpiperazine: The parent compound used in the synthesis of O-(2-(4-methylpiperazin-1-yl)ethyl)hydroxylaminehydrochloride.
The uniqueness of O-(2-(4-methylpiperazin-1-yl)ethyl)hydroxylaminehydrochloride lies in its specific structure and the presence of the hydroxylamine group, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C7H18ClN3O |
|---|---|
Molekulargewicht |
195.69 g/mol |
IUPAC-Name |
O-[2-(4-methylpiperazin-1-yl)ethyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H17N3O.ClH/c1-9-2-4-10(5-3-9)6-7-11-8;/h2-8H2,1H3;1H |
InChI-Schlüssel |
ZRZCOSFSOQNOBA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CCON.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![16-Bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12299802.png)
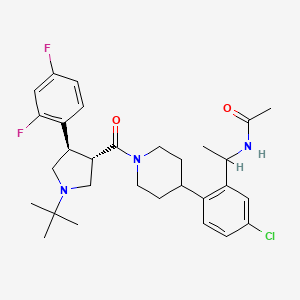
![4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine](/img/structure/B12299806.png)
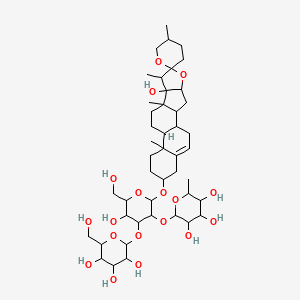
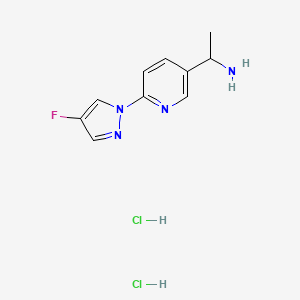
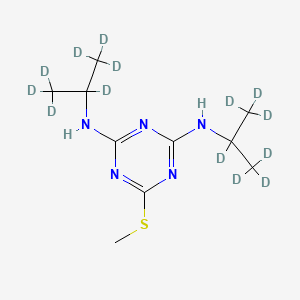
![2-Pyrrolidinecarboxamide, N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl]-, (2R)-](/img/structure/B12299831.png)

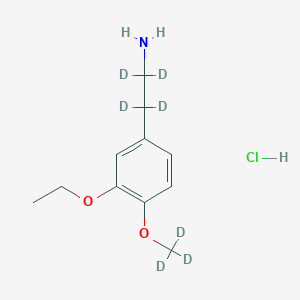
![Tert-butyl 4-(6-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B12299859.png)
![[3,4,5-Triacetyloxy-6-[3-[(4-acetyloxyphenyl)methyl]-4-chlorophenyl]oxan-2-yl]methyl acetate](/img/structure/B12299862.png)
![4-Propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridin-9-ol;hydrochloride](/img/structure/B12299869.png)
![Methyl 1-hydroxy-7-(hydroxymethyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12299871.png)
